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Compound of Interest

Compound Name: N-tert-Butylbenzamide

Cat. No.: B1585828

This technical whitepaper provides a comprehensive overview of the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data for N-tert-Butylbenzamide. It is
intended for researchers, scientists, and professionals in drug development who utilize
spectroscopic techniques for molecular characterization. This guide presents quantitative data
in tabular format, details the experimental protocols for data acquisition, and includes a
workflow visualization for spectroscopic analysis.

Introduction

N-tert-Butylbenzamide (C11H1sNO) is a secondary amide that serves as a valuable building
block in organic synthesis and medicinal chemistry. Accurate characterization of its molecular
structure is crucial for its application. Spectroscopic methods, particularly NMR and IR
spectroscopy, are fundamental tools for elucidating the structural features of such compounds.
This document collates and presents the key spectroscopic data for N-tert-Butylbenzamide to
support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The following tables summarize the proton (*H) and carbon-13 (3C) NMR data for N-
tert-Butylbenzamide, typically recorded in deuterated chloroform (CDCIs).

'H NMR Data
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The *H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the

benzoyl group, the amide proton, and the protons of the tert-butyl group.

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
Aromatic (ortho-
7.74-7.69 Multiplet 2H protons on benzoyl
ring)
Aromatic (meta- &
7.50-7.37 Multiplet 3H para-protons on
benzoyl ring)
5.93-5.97 Broad Singlet 1H Amide (N-H)
1.46 - 1.47 Singlet 9H tert-Butyl (-C(CHs)3)

Data sourced from

studies conducted at
400 MHz in CDCls.[1]

[2]

*C NMR Data

The 13C NMR spectrum provides insight into the carbon skeleton of the molecule.
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Chemical Shift (8) ppm Assighment

166.8 - 166.9 Carbonyl Carbon (C=0)
135.8-135.9 Aromatic (quaternary carbon)
131.0 Aromatic (para-carbon)

128.4 Aromatic (ortho- or meta-carbons)
126.6 Aromatic (ortho- or meta-carbons)
51.5 tert-Butyl (quaternary carbon)
28.8 tert-Butyl (methyl carbons)

Data sourced from studies conducted at 100
MHz in CDCls.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The key vibrational frequencies for N-tert-Butylbenzamide are
presented below.

Wavenumber (v) cm~* Functional Group Vibrational Mode
3332 N-H Stretching
1643 C=0 Stretching (Amide | band)

Data obtained via KBr wafer

technique.[1]

The strong absorption band at 1643 cm~1 is characteristic of the carbonyl stretch in a
secondary amide.[1] The peak at 3332 cm~1 corresponds to the N-H stretching vibration.[1]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.rsc.org/suppdata/c6/gc/c6gc03589b/c6gc03589b1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra27129d/c6ra27129d1.pdf
https://www.benchchem.com/product/b1585828?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/gc/c6gc03589b/c6gc03589b1.pdf
https://www.rsc.org/suppdata/c6/gc/c6gc03589b/c6gc03589b1.pdf
https://www.rsc.org/suppdata/c6/gc/c6gc03589b/c6gc03589b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy Protocol

Sample Preparation: A sample of N-tert-Butylbenzamide (typically 5-10 mg) is dissolved in
approximately 0.5-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard.

Data Acquisition: The *H and 3C NMR spectra are recorded on a 400 MHz (for tH) and 100
MHz (for 13C) spectrometer.[1]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain
the spectrum. Chemical shifts (d) are reported in parts per million (ppm) relative to the
residual solvent signal.[1]

IR Spectroscopy Protocol

Sample Preparation: A small amount of N-tert-Butylbenzamide is finely ground with
potassium bromide (KBr). The mixture is then compressed under high pressure to form a
thin, transparent pellet.[1][3]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[1]
The spectrum is recorded, typically over a range of 4000-400 cm~1.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which plots transmittance or absorbance versus wavenumber (cm™1).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of a chemical

compound like N-tert-Butylbenzamide using NMR and IR spectroscopy.
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Caption: General workflow for spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data provided in this guide serve as a reliable reference for the structural
identification and verification of N-tert-Butylbenzamide. The combination of tH NMR, 3C
NMR, and IR spectroscopy provides unambiguous evidence for its molecular structure,
confirming the presence of the benzoyl and tert-butyl amide moieties. The detailed protocols
and workflow offer a standardized approach for researchers engaged in the synthesis and
analysis of similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of N-tert-Butylbenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585828#spectroscopic-data-of-n-tert-
butylbenzamide-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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